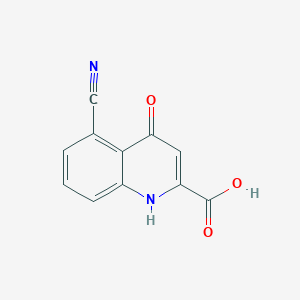
1-(2-Aminothiazol-4-yl)ethan-1-ol
Descripción general
Descripción
1-(2-Aminothiazol-4-yl)ethan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminothiazol-4-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminothiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: The compound can be reduced to form 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.
Reduction: 1-(2-amino-1,3-thiazol-4-yl)ethane.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminothiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminothiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
2-Aminothiazole: A precursor in the synthesis of 1-(2-Aminothiazol-4-yl)ethan-1-ol, known for its antimicrobial properties.
1-(2-Amino-1,3-thiazol-4-yl)ethane: A reduced form of the compound with similar chemical properties.
1-(2-Amino-1,3-thiazol-4-yl)acetaldehyde:
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
1-(2-amino-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3,(H2,6,7) |
Clave InChI |
CKZAMDAFHINZHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC(=N1)N)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Phenylbenzo[b]thiophene](/img/structure/B8572548.png)
![Ethyl 2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]butanoate](/img/structure/B8572555.png)





![TERT-BUTYL (1S)-1-(CYCLOHEXYLMETHYL)-2-[METHOXY(METHYL)AMINO]-2-OXOETHYLCARBAMATE](/img/structure/B8572617.png)




![(2,3-Dihydro-benzo[b]thiophen-5-yl)-acetic acid](/img/structure/B8572646.png)

